molecular formula C23H19N3O5 B2923722 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 952863-21-7

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2923722
CAS No.: 952863-21-7
M. Wt: 417.421
InChI Key: ZQSWBXKKFWQKNM-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common synthetic route includes the reaction of 2,5-dimethoxybenzohydrazide with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the oxadiazole ring can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays due to its fluorescent properties.

Medicine:

  • Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
  • Studied for its anti-inflammatory and analgesic effects.

Industry:

  • Used in the development of new materials with specific electronic properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

  • N-{[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-fluoro-N-(2-methylpropyl)benzamide
  • N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Comparison:

  • N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of both methoxy and phenoxy groups. This structural uniqueness contributes to its distinct biological and chemical properties.
  • Similar compounds may share some biological activities but differ in potency, selectivity, and specific applications due to variations in their chemical structure.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-28-18-12-13-20(29-2)19(14-18)22-25-26-23(31-22)24-21(27)15-8-10-17(11-9-15)30-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSWBXKKFWQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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